The Alchemist's Keystone: A Technical Guide to 3-Bromo-1H-indole-4-carbonitrile for Advanced Drug Discovery
The Alchemist's Keystone: A Technical Guide to 3-Bromo-1H-indole-4-carbonitrile for Advanced Drug Discovery
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the indole core stands as a quintessential "privileged scaffold"—a molecular framework that consistently binds to a multitude of biological targets, enabling the development of diverse therapeutic agents. Within this esteemed class of heterocycles, 3-Bromo-1H-indole-4-carbonitrile emerges as a particularly strategic building block. Its unique trifunctional nature, comprising the indole NH, a reactive C3-bromine, and a versatile C4-nitrile, offers a tripartite handle for sophisticated molecular elaboration. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of 3-Bromo-1H-indole-4-carbonitrile, presenting it not merely as a chemical intermediate, but as a powerful platform for the rational design of next-generation therapeutics for researchers, scientists, and drug development professionals.
Section 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a building block is paramount to its effective utilization in complex synthetic campaigns. The physicochemical characteristics of 3-Bromo-1H-indole-4-carbonitrile are summarized below.
Physicochemical Data
| Property | Value | Source/Comment |
| CAS Number | 1186663-64-8 | [1] |
| Molecular Formula | C₉H₅BrN₂ | [2] |
| Molecular Weight | 221.05 g/mol | [2] |
| Appearance | Off-white to light yellow solid (Predicted) | Based on similar compounds |
| Density | 1.7±0.1 g/cm³ | [1] |
| Boiling Point | 405.9±25.0 °C at 760 mmHg | [1] |
| Flash Point | 199.3±23.2 °C | [1] |
| Solubility | Soluble in DMF, DMSO, moderately soluble in THF, CH₂Cl₂, sparingly soluble in alcohols. | Inferred from common reaction solvents for indole derivatives. |
Spectroscopic Signature Analysis
While a definitive, peer-reviewed spectrum for this specific molecule is not widely published, its spectroscopic signature can be reliably predicted based on extensive data from closely related analogues such as 3-bromoindole and other substituted indole-carbonitriles.[3][4][5] This predictive analysis is crucial for reaction monitoring (TLC, LC-MS) and final product characterization.
1.2.1 Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The proton NMR spectrum is expected to show distinct signals for the five aromatic protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| N-H | ~12.0 | broad singlet (br s) | - | The indole N-H proton is acidic and often appears as a broad signal at a very downfield shift. |
| H2 | ~8.0-8.2 | singlet (s) | - | The C2 proton is adjacent to the electron-withdrawing bromine at C3 and the indole nitrogen, leading to a downfield singlet. |
| H7 | ~7.8-7.9 | doublet (d) | J ≈ 8.0 | H7 is ortho to the C=C bond of the pyrrole ring and is part of the benzene portion, coupled to H6. |
| H5 | ~7.6-7.7 | doublet (d) | J ≈ 8.0 | H5 is ortho to the electron-withdrawing nitrile group and is coupled to H6. |
| H6 | ~7.3-7.4 | triplet (t) | J ≈ 8.0 | H6 is coupled to both H5 and H7, resulting in a triplet. |
1.2.2 Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The carbon spectrum will reflect the electronic environment of the nine unique carbon atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7a | ~136 | Quaternary carbon at the ring junction. |
| C3a | ~128 | Quaternary carbon adjacent to the nitrile-bearing carbon. |
| C6 | ~125 | Aromatic CH carbon on the benzene ring. |
| C5 | ~123 | Aromatic CH carbon on the benzene ring. |
| C2 | ~122 | Aromatic CH carbon, deshielded by adjacent nitrogen and bromine. |
| C7 | ~113 | Aromatic CH carbon on the benzene ring. |
| CN | ~116 | Nitrile carbon, a characteristic chemical shift. |
| C4 | ~105 | Quaternary carbon bearing the nitrile group. Its shift is significantly influenced by the cyano substituent. |
| C3 | ~95 | Carbon bearing the bromine atom. The strong shielding effect of bromine at C3 is a hallmark of 3-haloindoles.[4] |
1.2.3 Key IR and MS Data
-
Infrared (IR) Spectroscopy: Key stretches to monitor include the N-H stretch (~3300-3400 cm⁻¹) and the sharp, intense C≡N stretch for the nitrile group (~2220-2240 cm⁻¹).[6]
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity (approx. 1:1 ratio), which is definitive for the presence of a single bromine atom.
Section 2: A Proposed Synthetic Pathway
A robust and scalable synthesis is critical for the utility of any chemical building block. While a specific published procedure for 3-Bromo-1H-indole-4-carbonitrile is scarce, a highly plausible and efficient two-step synthesis can be designed based on well-established indole chemistry principles: the synthesis of the 1H-indole-4-carbonitrile precursor followed by regioselective bromination.
Proposed Synthesis Workflow
The logical pathway involves the construction of the indole-4-carbonitrile core, followed by the introduction of bromine at the electron-rich C3 position.
Caption: Proposed two-stage synthesis of the target compound.
Experimental Protocol: Synthesis of 1H-Indole-4-carbonitrile (Precursor)
This protocol is adapted from the Leimgruber-Batcho indole synthesis, a reliable method for constructing the indole ring from o-nitrotoluene derivatives.[7]
-
Step 1: Condensation. To a solution of 2-methyl-3-nitrobenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~5 mL per gram of starting material), add Bredereck's reagent (tert-butoxybis(dimethylamino)methane, 1.2 eq).
-
Step 2: Heating. Heat the reaction mixture to 110-120 °C and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Step 3: Reductive Cyclization. Cool the mixture to room temperature. Add an equal volume of acetic acid, followed by zinc dust (4-5 eq) portion-wise, maintaining the internal temperature below 60 °C with an ice bath.
-
Step 4: Work-up. After the addition is complete, stir the mixture for an additional hour. Filter the reaction through a pad of celite, washing with ethyl acetate.
-
Step 5: Extraction. Transfer the filtrate to a separatory funnel, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Step 6: Purification. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1H-indole-4-carbonitrile.
Experimental Protocol: Synthesis of 3-Bromo-1H-indole-4-carbonitrile
This step leverages the high nucleophilicity of the C3 position of the indole ring for selective bromination using N-bromosuccinimide (NBS).[8][9]
-
Step 1: Dissolution. Dissolve 1H-indole-4-carbonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (~10 mL per gram) in a flask protected from light.
-
Step 2: Cooling. Cool the solution to 0 °C in an ice bath.
-
Step 3: Reagent Addition. Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains low.
-
Step 4: Reaction. Stir the reaction at 0 °C for 1-2 hours. The progress should be monitored carefully by TLC to avoid the formation of di-brominated byproducts.
-
Step 5: Quenching and Work-up. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate.
-
Step 6: Purification. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash chromatography to yield pure 3-Bromo-1H-indole-4-carbonitrile.
Section 3: Chemical Reactivity and Strategic Transformations
The synthetic power of 3-Bromo-1H-indole-4-carbonitrile lies in its C3-bromine atom, which serves as a versatile linchpin for palladium-catalyzed cross-coupling reactions. These reactions are the cornerstones of modern drug synthesis, allowing for the precise and modular construction of complex molecular architectures.
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is an indispensable tool for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[10] For 3-bromo-1H-indole-4-carbonitrile, this enables the introduction of a vast array of aryl and heteroaryl substituents at the C3 position, a common strategy for exploring structure-activity relationships (SAR) in kinase inhibitor design.
3.1.1 Mechanistic Rationale
The choice of reaction components is dictated by the catalytic cycle. A Pd(0) catalyst initiates the cycle via oxidative addition into the C-Br bond. The subsequent transmetalation step, where the organic group is transferred from boron to palladium, is the crux of the reaction and is facilitated by a base. The final reductive elimination step forms the new C-C bond and regenerates the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
3.1.2 Field-Proven Experimental Protocol
This generalized protocol is based on conditions found to be effective for the Suzuki coupling of various bromoindoles.[11][12]
-
Inert Atmosphere: To a flame-dried reaction vessel, add 3-Bromo-1H-indole-4-carbonitrile (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos (4 mol%).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Add a degassed solvent system, commonly 1,4-dioxane/water or DME/water (e.g., 4:1 ratio).
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting product is purified by flash chromatography.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a transformative reaction that enables the formation of C-N bonds, a linkage central to a vast number of pharmaceuticals.[13][14] Applying this reaction to 3-Bromo-1H-indole-4-carbonitrile allows for the introduction of primary or secondary amines at the C3 position, opening avenues to novel chemical matter with potential biological activity.
3.2.1 Mechanistic Rationale
Similar to the Suzuki coupling, this reaction is initiated by the oxidative addition of the Pd(0) catalyst to the aryl bromide. The key difference is the subsequent step where the amine coordinates to the palladium complex. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is crucial for deprotonating the coordinated amine to form a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical to facilitate the rate-limiting reductive elimination step.[15]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
3.2.2 Field-Proven Experimental Protocol
This protocol is based on modern standards for Buchwald-Hartwig aminations.[16]
-
Inert Atmosphere: In a glovebox or under a strong flow of inert gas, add a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq) to a reaction vessel.
-
Reagent Addition: Add 3-Bromo-1H-indole-4-carbonitrile (1.0 eq) and the desired amine (1.2 eq).
-
Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a sterically hindered phosphine ligand (e.g., XPhos, 2-5 mol%).
-
Solvent and Heating: Add a degassed, anhydrous aprotic solvent such as toluene or 1,4-dioxane. Seal the vessel and heat to 80-110 °C for 6-24 hours.
-
Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, cool the mixture, quench carefully with water, and extract with an organic solvent like ethyl acetate. The product is isolated after standard washing, drying, and purification by column chromatography.
Section 4: Applications in Drug Discovery
The true value of 3-Bromo-1H-indole-4-carbonitrile is realized in its application as a scaffold for generating libraries of diverse molecules for biological screening. The indole nucleus is a cornerstone of many FDA-approved drugs, and its derivatives are heavily investigated as anticancer, anti-inflammatory, and neuroprotective agents.[12]
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted indole core that occupies the ATP-binding site of the enzyme. The C3-position is a key vector for introducing substituents that can form crucial hydrogen bonds or hydrophobic interactions to enhance potency and selectivity.
-
Anticancer Agents: The C3-arylated indoles synthesized via Suzuki coupling can be designed to mimic the structure of natural products like combretastatin, acting as tubulin polymerization inhibitors.
-
CNS-Active Agents: The introduction of basic amine functionalities via the Buchwald-Hartwig reaction can impart physicochemical properties (e.g., pKa, polarity) suitable for targeting receptors in the central nervous system.
-
Further Derivatization: The C4-nitrile group is not merely a placeholder. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, each transformation dramatically altering the molecule's properties and potential biological interactions.
Section 5: Safety and Handling
As a professional in a research environment, adherence to safety protocols is non-negotiable. While specific toxicological data for 3-Bromo-1H-indole-4-carbonitrile is not thoroughly investigated, data from analogous bromo-indole compounds suggest the following precautions.[17][18]
-
Hazard Classification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Bromo-1H-indole-4-carbonitrile represents a confluence of strategic design and synthetic utility. Its well-defined reactive sites—the C3-bromine for cross-coupling and the C4-nitrile for subsequent functionalization—provide a robust and reliable platform for the generation of novel and diverse chemical entities. By mastering the synthesis and reactivity outlined in this guide, researchers and drug development professionals can effectively leverage this powerful building block to accelerate the discovery of new therapeutics and address pressing challenges in human health.
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